molecular formula C9H8ClNO4S B3058800 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride CAS No. 919091-52-4

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride

Cat. No.: B3058800
CAS No.: 919091-52-4
M. Wt: 261.68
InChI Key: ZGRKUHQSLAKKEJ-UHFFFAOYSA-N
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Description

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a chemical compound with a complex structure and significant applications in various fields of science and industry. This compound is characterized by its benzoxazepine core, which is a fused heterocyclic system containing oxygen and nitrogen atoms, and a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate amino alcohols with chlorosulfonic acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. Continuous flow chemistry and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles like amines or alcohols, and may be carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions include various benzoxazepine derivatives, which can have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may serve as probes or inhibitors in various biological assays.

Medicine: The compound and its derivatives have potential applications in drug discovery and development. They can be used to create new therapeutic agents with specific biological activities.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride: This compound is structurally similar but contains a bromine atom instead of a sulfonyl chloride group.

  • 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride: This compound has a fluorine atom instead of a chlorine atom in the sulfonyl group.

Uniqueness: 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is unique due to its specific combination of the benzoxazepine core and the sulfonyl chloride functional group

Properties

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-16(13,14)6-1-2-8-7(5-6)9(12)11-3-4-15-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRKUHQSLAKKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90844470
Record name 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919091-52-4
Record name 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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